PF-04856264

説明

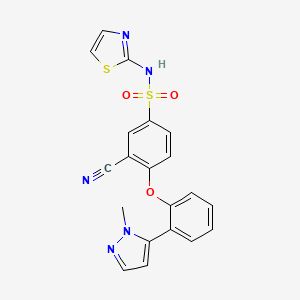

Structure

3D Structure

特性

IUPAC Name |

3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSKJVIBSRUWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235397-05-3 | |

| Record name | 1235397-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying scientific principles to support further research and development in the field of analgesics.

Introduction to Nav1.7 and this compound

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the pain signaling pathway.[1][2] It is predominantly expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[2][3] The crucial role of Nav1.7 in human pain perception is highlighted by genetic studies: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3] This genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics.

This compound is a potent aryl sulfonamide that selectively inhibits the Nav1.7 channel.[4] It exhibits state-dependent binding, preferentially interacting with the inactivated state of the channel.[4] This mechanism of action contributes to its selectivity and potential for therapeutic intervention in pain states.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various species and Nav channel subtypes.

Table 1: In Vitro Potency (IC50) of this compound on Nav1.7 Channels

| Species | Nav1.7 IC50 (nM) |

| Human | 28[5][6] |

| Mouse | 131[5] |

| Cynomolgus Monkey | 19[5] |

| Dog | 42[5] |

Note: this compound has low potency against the rat Nav1.7 channel.[5]

Table 2: Selectivity of this compound against Human Nav Channel Subtypes (FLIPR Membrane Potential Assay)

| Channel Subtype | pIC50 (± SEM) | IC50 (µM) | Selectivity Fold (over hNav1.7) |

| hNav1.7 | 6.53 ± 0.1 | 0.295 | 1 |

| hNav1.2 | 4.87 ± 0.3 | 13.49 | >45 |

| hNav1.1 | 3.61 ± 0.1 | 245.5 | >830 |

| hNav1.6 | 3.53 ± 0.1 | 295.1 | >1000 |

| hNav1.3 | < 3.5 | >300 | >1017 |

| hNav1.4 | < 3.5 | >300 | >1017 |

| hNav1.5 | < 3.5 | >300 | >1017 |

| hNav1.8 | < 3.5 | >300 | >1017 |

Data adapted from Deuis et al., 2016.[4]

Table 3: State-Dependent Inhibition of Human Nav1.7 by this compound (Automated Patch Clamp)

| Channel State | IC50 (µM) |

| Closed/Resting State | 2.7[4] |

| Open/Inactivated State | 0.134[4] |

This demonstrates a ~20-fold increase in potency for the open/inactivated state.[4]

Table 4: In Vivo Efficacy of this compound in the OD1-Induced Pain Model in Mice

| Administration Route | Dose | Effect |

| Intraplantar | 10 µM, 100 µM, 1 mM | Concentration-dependent reversal of spontaneous pain behaviors.[4] |

| Intraperitoneal | 3-30 mg/kg | Significant reduction of spontaneous pain behaviors.[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrophysiology: Automated Whole-Cell Patch Clamp

This protocol is for assessing the state-dependent inhibition of heterologously expressed human Nav1.7 channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a 5% CO2 incubator.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocols:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the closed/resting state. A brief depolarizing pulse (e.g., 20 ms to 0 mV) is applied to elicit a current. The effect of this compound is measured on this current.

-

Inactivated State Inhibition: To assess inhibition of the inactivated state, a conditioning pre-pulse to a depolarized potential (e.g., -55 mV for 8 seconds) is applied to accumulate channels in the inactivated state, followed by a test pulse (e.g., to 0 mV).

-

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. IC50 values are calculated by fitting the data to a Hill equation.

FLIPR Membrane Potential Assay

This high-throughput assay is used to determine the selectivity of this compound against a panel of Nav channel subtypes.

-

Cell Lines: HEK or CHO cells stably expressing individual human Nav channel subtypes (Nav1.1-1.8).

-

Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Depolarization of the cell membrane, induced by a channel activator, causes a change in fluorescence. Inhibitors of the channel will prevent this change.

-

Procedure:

-

Cells are plated in 96- or 384-well plates and grown to confluence.

-

A membrane potential-sensitive dye is loaded into the cells.

-

Varying concentrations of this compound are added to the wells and incubated.

-

A Nav channel activator (e.g., veratridine) is added to induce channel opening and membrane depolarization.

-

The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).

-

-

Data Analysis: The inhibition of the fluorescence response is plotted against the compound concentration to generate concentration-response curves and calculate IC50 values for each Nav channel subtype.

In Vivo Pain Model: OD1-Induced Spontaneous Pain

This model is used to assess the in vivo efficacy of Nav1.7 inhibitors. The scorpion toxin OD1 is a potent activator of Nav1.7.

-

Animals: Adult male C57BL/6J mice (6-8 weeks old).

-

Procedure:

-

Mice are habituated to the observation chambers.

-

A solution of OD1 toxin is injected into the intraplantar surface of one hind paw.

-

For local administration, this compound is co-injected with OD1. For systemic administration, this compound is administered intraperitoneally prior to the OD1 injection.

-

Spontaneous pain behaviors (e.g., lifting, licking, and flinching of the injected paw) are observed and quantified over a set period.

-

-

Data Analysis: The total time spent exhibiting pain behaviors is compared between vehicle-treated and this compound-treated groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and Nav1.7.

Nav1.7 Signaling Pathway in Nociception

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for assessing the analgesic efficacy of this compound in a preclinical pain model.

State-Dependent Inhibition Mechanism

References

- 1. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 5. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]

- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Analgesic Properties of PF-04856264

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04856264 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in congenital insensitivity to pain, making pharmacological blockade of this channel a highly attractive therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical analgesic properties of this compound, including its pharmacological selectivity, efficacy in various pain models, and the underlying mechanism of action. Detailed experimental protocols and data are presented to facilitate further research and development in the field of non-opioid analgesics.

Introduction

The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Its critical role in pain signaling has been unequivocally demonstrated through human genetic studies. Individuals with gain-of-function mutations in SCN9A experience debilitating pain syndromes, whereas those with loss-of-function mutations are unable to feel most types of pain.[1] This has positioned NaV1.7 as a key target for the development of novel analgesics. This compound emerged from drug discovery efforts as a potent and selective inhibitor of NaV1.7.[2] This guide delves into the preclinical data that have characterized its analgesic potential.

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively binding to the NaV1.7 channel and inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. It is a state-dependent inhibitor, showing a preference for the inactivated state of the channel.[2] By blocking NaV1.7, this compound effectively dampens the signaling of pain from the periphery to the central nervous system.

Interestingly, the analgesic effect of NaV1.7 inhibition may not be solely due to direct channel blockade. Preclinical studies suggest a link between NaV1.7 function and the endogenous opioid system. The absence or inhibition of NaV1.7 can lead to an upregulation of enkephalins, which are endogenous opioid peptides that produce analgesia.[3]

Quantitative Data: In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized using electrophysiology assays on various human voltage-gated sodium channel subtypes. The data consistently demonstrate a high degree of selectivity for NaV1.7 over other isoforms.

| Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 | Reference |

| Human NaV1.7 | 28 | - | [4] |

| Human NaV1.1 | >10,000 | >357 | [5] |

| Human NaV1.2 | ~1,350 | ~48 | [5] |

| Human NaV1.3 | >10,000 | >357 | [2] |

| Human NaV1.4 | >10,000 | >357 | [5] |

| Human NaV1.5 | >10,000 | >357 | [2] |

| Human NaV1.6 | ~2,950 | ~105 | [5] |

| Human NaV1.8 | >10,000 | >357 | [5] |

| Mouse NaV1.7 | 131 | - | [4] |

| Cynomolgus Monkey NaV1.7 | 19 | - | [4] |

| Dog NaV1.7 | 42 | - | [4] |

| Rat NaV1.7 | Low Potency | - | [4] |

Table 1: In vitro potency and selectivity of this compound against various voltage-gated sodium channel subtypes.

Experimental Protocols: Preclinical Pain Models

The analgesic efficacy of this compound has been evaluated in several preclinical models of pain. Below are detailed methodologies for key experiments.

OD1-Induced Spontaneous Pain Model

This model utilizes the scorpion toxin OD1, a potent activator of NaV1.7, to induce spontaneous pain behaviors in mice.[6]

-

Experimental Workflow:

-

Animals: Adult male C57BL/6J mice (6-8 weeks old).[5]

-

Reagents:

-

Procedure:

-

Mice are acclimatized to the testing environment.

-

This compound is administered via intraperitoneal injection (e.g., 3-30 mg/kg) or co-injected intraplantarly with OD1.[4][6]

-

A small volume (e.g., 20-40 µL) of OD1 solution is injected into the plantar surface of the hind paw.[4]

-

Immediately following injection, mice are placed in an observation chamber.

-

Spontaneous pain behaviors, such as licking and flinching of the injected paw, are recorded for a defined period (e.g., 40 minutes).[9]

-

-

Outcome Measures: The primary outcome is the total time spent exhibiting pain behaviors.

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of inflammatory pain characterized by a biphasic pain response.[10]

-

Animals: Adult mice.

-

Reagents:

-

This compound: Formulated for systemic administration (e.g., i.p.).

-

Formalin: A low concentration (e.g., 1-5%) solution in saline.

-

-

Procedure:

-

Mice are pre-treated with this compound or vehicle.

-

A small volume of formalin is injected into the plantar surface of the hind paw.

-

Pain behaviors (licking, biting of the injected paw) are observed and quantified during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[10]

-

-

Outcome Measures: The duration of pain behaviors in each phase.

Carrageenan-Induced Inflammatory Pain Model

Injection of carrageenan into the paw induces an acute inflammatory response characterized by edema and hyperalgesia.[1]

-

Animals: Adult mice or rats.

-

Reagents:

-

This compound: Formulated for systemic administration.

-

Carrageenan: Typically a 1% solution in sterile saline.[11]

-

-

Procedure:

-

Baseline paw volume and thermal/mechanical sensitivity are measured.

-

This compound or vehicle is administered.

-

Carrageenan is injected into the plantar surface of the hind paw.

-

Paw volume (edema) and thermal/mechanical withdrawal thresholds are measured at various time points post-carrageenan injection (e.g., 1-6 hours).[1]

-

-

Outcome Measures: Changes in paw volume and withdrawal thresholds compared to baseline.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

CFA injection produces a more persistent inflammatory state, mimicking chronic inflammatory pain.[12]

-

Animals: Adult mice or rats.

-

Reagents:

-

This compound: Formulated for systemic administration.

-

Complete Freund's Adjuvant (CFA).

-

-

Procedure:

-

Baseline thermal and mechanical sensitivity are determined.

-

CFA is injected into the plantar surface of the hind paw.

-

This compound or vehicle is administered, often in a repeated dosing regimen.

-

Thermal and mechanical hypersensitivity are assessed at various time points over several days or weeks post-CFA injection.[12]

-

-

Outcome Measures: Changes in thermal and mechanical withdrawal thresholds over time.

Pharmacokinetics and Discussion

While detailed pharmacokinetic data for this compound in preclinical species are not extensively published in the peer-reviewed literature, the clinical development of its successor, PF-05089771, provides valuable insights into the challenges associated with this class of compounds. One of the key factors that may have contributed to the lack of efficacy of PF-05089771 in clinical trials is its high plasma protein binding.[2] When a drug is highly bound to plasma proteins, only the unbound fraction is free to distribute to the target tissue and exert its pharmacological effect.[2] Therefore, even with high in vitro potency, high plasma protein binding can lead to sub-therapeutic concentrations of the free drug at the NaV1.7 channels in sensory neurons. This highlights the critical importance of optimizing pharmacokinetic properties, in addition to potency and selectivity, in the development of NaV1.7 inhibitors.

Conclusion

This compound is a potent and selective NaV1.7 inhibitor with demonstrated analgesic activity in preclinical models of spontaneous and inflammatory pain. Its mechanism of action, centered on the blockade of a key channel in nociception, represents a promising non-opioid approach to pain management. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future work aimed at developing NaV1.7 inhibitors with improved pharmacokinetic profiles will be crucial for translating the compelling genetic validation of this target into effective and safe analgesic therapies for patients.

References

- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Role of PF-04856264 in Nociceptive Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of PF-04856264, a selective inhibitor of the voltage-gated sodium channel Nav1.7, and its significant role in the modulation of nociceptive signaling pathways. The document synthesizes key preclinical findings, offering a detailed overview of its mechanism of action, quantitative data on its potency and selectivity, and the experimental protocols used to elucidate its effects. This guide is intended to serve as a comprehensive resource for professionals in the fields of pain research and analgesic drug development.

Introduction to Nociception and the Role of Nav1.7

Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain.[1][2] This complex signaling cascade originates in the peripheral nervous system with the activation of specialized sensory neurons known as nociceptors.[2] A key molecular player in the initiation and propagation of action potentials within these neurons is the voltage-gated sodium channel Nav1.7.

The critical role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain.[3][4][5] Conversely, gain-of-function mutations in SCN9A are associated with chronic pain disorders. This validation of Nav1.7 as a crucial component of the pain pathway has made it a prime target for the development of novel analgesics.[5][6]

This compound: A Selective Nav1.7 Inhibitor

This compound is an aryl sulfonamide compound that has been identified as a potent and selective inhibitor of the Nav1.7 sodium channel.[4][7] Its mechanism of action involves state-dependent binding, preferentially interacting with and stabilizing the inactivated state of the Nav1.7 channel.[7][8] This mode of action makes it a gating modifier, effectively reducing the excitability of nociceptive neurons.

Potency and Selectivity

Quantitative data from various preclinical studies demonstrate the high potency and selectivity of this compound for Nav1.7 across multiple species. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined using various electrophysiological and fluorescence-based assays.

| Target | Species | IC50 (nM) | Assay Condition | Reference |

| Nav1.7 | Human | 28 | Inactivated State | [8] |

| Nav1.7 | Human | 134 | Open/Inactivated State | [7] |

| Nav1.7 | Human | 2700 | Closed/Resting State | [7] |

| Nav1.7 | Mouse | 131 | - | [9] |

| Nav1.7 | Cynomolgus Monkey | 19 | - | [9] |

| Nav1.7 | Dog | 42 | - | [9] |

| Nav1.3 | Human | >10,000 | Inactivated State | [8] |

| Nav1.5 | Human | >10,000 | Inactivated State | [8] |

Table 1: Potency of this compound against Nav1.7 and other subtypes.

The selectivity of this compound for Nav1.7 over other Nav channel subtypes is a critical feature, as off-target effects on other sodium channels can lead to adverse effects in the central nervous system and cardiovascular system.

| Nav Subtype | pIC50 ± SEM | Selectivity Fold (vs. hNav1.7) | Reference |

| hNav1.7 | 6.53 ± 0.1 | - | [4] |

| hNav1.2 | 4.87 ± 0.3 | >40 | [4] |

| hNav1.1 | 3.61 ± 0.1 | >1000 | [4] |

| hNav1.6 | 3.53 ± 0.1 | >1000 | [4] |

| hNav1.3 | - | >1000 | [4] |

| hNav1.4 | - | >1000 | [4] |

| hNav1.5 | - | >1000 | [4] |

| hNav1.8 | - | >1000 | [4] |

Table 2: Selectivity profile of this compound across human Nav channel subtypes.

Role in Nociceptive Signaling Pathways

The analgesic effect of this compound is a direct consequence of its inhibition of Nav1.7 in peripheral nociceptive neurons. By blocking the influx of sodium ions through Nav1.7, this compound dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.

In a rat model of inflammatory pain induced by pulpitis, administration of this compound dose-dependently increased the mechanical pain threshold and inhibited the expression of extracellular signal-regulated kinase (ERK), suggesting a role in modulating downstream signaling pathways involved in pain sensitization.[10]

Preclinical Efficacy

The analgesic properties of this compound have been demonstrated in various preclinical pain models.

OD1-Induced Pain Model

A key model for assessing Nav1.7 inhibitors involves the use of the scorpion toxin OD1, a potent activator of Nav1.7. Intraplantar injection of OD1 in mice induces spontaneous pain behaviors.[3][4] Systemic and local administration of this compound has been shown to significantly reduce these OD1-induced pain behaviors, confirming its in vivo target engagement and analgesic efficacy.[3][4][7]

| Model | Species | Administration | Dosage | Effect | Reference |

| OD1-induced spontaneous pain | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Significantly reduced spontaneous pain behaviors | [9] |

| OD1-induced spontaneous pain | Mouse | Local co-injection | - | Reversed pain behaviors | [3][4] |

Table 3: In vivo efficacy of this compound in the OD1-induced pain model.

Postsurgical Pain Model

In a mouse model of acute postsurgical pain, this compound was also found to reduce mechanical allodynia, a state of heightened sensitivity to mechanical stimuli.[10][11] This suggests its potential utility in managing pain following surgical procedures.

Experimental Protocols

The characterization of this compound has relied on a variety of sophisticated experimental techniques.

FLIPR Membrane Potential Assay

This high-throughput assay is used to assess the inhibitory activity of compounds on voltage-gated ion channels.

HEK cells heterologously expressing different Nav channel subtypes are loaded with a fluorescent dye that is sensitive to changes in membrane potential. The compound of interest, this compound, is added at varying concentrations before the cells are stimulated to open the sodium channels. The change in fluorescence, which corresponds to the influx of sodium ions, is measured. The data is then used to calculate the IC50 value, indicating the concentration of the compound required to inhibit 50% of the channel activity.[4]

Automated Patch Clamping

Automated patch clamping provides a more detailed electrophysiological characterization of the interaction between this compound and the Nav1.7 channel. This technique allows for the precise control of the cell's membrane potential, enabling the study of state-dependent inhibition.

To assess state-dependence, the inhibitory effect of this compound is measured from different holding potentials. A more hyperpolarized holding potential (e.g., -100 mV) favors the closed/resting state of the channel, while a more depolarized holding potential (e.g., -55 mV) favors the open/inactivated state. A significant shift in the IC50 value between these two conditions indicates state-dependent binding. For this compound, a 20-fold shift in the Nav1.7 IC50 from the closed/resting state (2.7 μM) to the open/inactivated state (134 nM) has been observed, confirming its preferential binding to the inactivated state.[7]

In Vivo OD1-Induced Pain Model

This animal model is used to evaluate the in vivo analgesic efficacy of Nav1.7 inhibitors.

Mice receive either a systemic (e.g., intraperitoneal) or local (e.g., co-injection with OD1) administration of this compound. Subsequently, the scorpion toxin OD1 is injected into the plantar surface of the hind paw. The resulting spontaneous pain behaviors, such as flinching and licking of the affected paw, are then observed and quantified. A reduction in these behaviors in the this compound-treated group compared to a control group indicates analgesic activity.[3][4]

Conclusion and Future Directions

This compound has been instrumental in validating Nav1.7 as a viable target for the treatment of pain. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical pain models, have provided a strong foundation for the development of Nav1.7 inhibitors. While this compound itself did not advance to later-stage clinical trials, an optimized version, PF-05089771, was subsequently developed and investigated in clinical studies.[6][8] The insights gained from the study of this compound continue to inform the ongoing efforts to develop safe and effective non-opioid analgesics that selectively target the Nav1.7 channel. The challenges that remain include optimizing pharmacokinetic properties and translating the robust preclinical efficacy into significant pain relief in human clinical trials.[6]

References

- 1. editverse.com [editverse.com]

- 2. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain | MDPI [mdpi.com]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Antiallodynic effects of the selective NaV1.7 inhibitor Pn3a in a mouse model of acute postsurgical pain: evidence for analgesic synergy with opioids and baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Early-Stage Research on PF-04856264 for Pain Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage, preclinical research on PF-04856264, a selective inhibitor of the voltage-gated sodium channel NaV1.7, for the potential treatment of pain. This document consolidates key findings on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial evaluation.

Introduction: Targeting NaV1.7 for Analgesia

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain research.[1] Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders.[1] This validation in human genetics has spurred the development of selective NaV1.7 inhibitors as a promising new class of analgesics. This compound was developed by Pfizer as a potent and selective small-molecule inhibitor of NaV1.7.

Mechanism of Action: State-Dependent Inhibition of NaV1.7

This compound is an aryl sulfonamide that functions as a state-dependent inhibitor of NaV1.7, exhibiting a strong preference for the inactivated state of the channel.[2][3] This mechanism is crucial as it suggests that the compound would be more active in neurons that are frequently firing, such as those involved in transmitting pain signals, while having less effect on normally active neurons. This state-dependent action is a key feature for achieving a therapeutic window and minimizing off-target effects. The potency of this compound is significantly higher when measured with protocols that favor the inactivated state of the NaV1.7 channel.[2]

In Vitro Pharmacology

The in vitro activity of this compound has been characterized using various electrophysiological and fluorescence-based assays.

Potency and Selectivity

This compound demonstrates high potency for human NaV1.7 and selectivity over other sodium channel subtypes. The half-maximal inhibitory concentrations (IC50) vary across species.

| Channel | Species | IC50 (nM) | Assay Type | Reference |

| NaV1.7 | Human | 28 | Electrophysiology (inactivated state) | [2] |

| Mouse | 131 | Not Specified | [4] | |

| Cynomolgus Monkey | 19 | Not Specified | [4] | |

| Dog | 42 | Not Specified | [4] | |

| NaV1.7 | Human | ~290 (pIC50 6.53) | FLIPR Membrane Potential Assay | [3] |

| NaV1.1 | Human | >10,000 (pIC50 3.61) | FLIPR Membrane Potential Assay | [3] |

| NaV1.2 | Human | ~13,500 (pIC50 4.87) | FLIPR Membrane Potential Assay | [3] |

| NaV1.3 | Human | >10,000 | Electrophysiology | [2] |

| NaV1.5 | Human | >10,000 | Electrophysiology | [2] |

| NaV1.6 | Human | >10,000 (pIC50 3.53) | FLIPR Membrane Potential Assay | [3] |

Table 1: In Vitro Potency and Selectivity of this compound

Experimental Protocols

Whole-cell patch-clamp recordings are the gold standard for characterizing the activity of ion channel modulators. For assessing the state-dependent inhibition of NaV1.7 by this compound, specific voltage protocols are employed.

-

Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel.

-

Resting State Protocol: From a holding potential of -100 mV, a short depolarizing pulse to 0 mV is applied to elicit a current. This protocol primarily assesses inhibition of the channel in its resting state.

-

Inactivated State Protocol: A long conditioning voltage step to approximately -55 mV is applied for several seconds to induce channel inactivation before a test pulse to 0 mV. This protocol is used to determine the IC50 for the inactivated state.

-

Data Analysis: The concentration-response curves are fitted to the Hill equation to determine the IC50 values for both states. A significant shift in the IC50 between the two protocols indicates state-dependent inhibition.

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in cell membrane potential.

-

Principle: Cells expressing the target ion channel are loaded with a voltage-sensitive fluorescent dye. Channel activation leads to a change in membrane potential, which in turn alters the fluorescence of the dye.

-

Cell Seeding: HEK293 cells stably expressing NaV1.7 are seeded into 96- or 384-well plates.

-

Dye Loading: Cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution.

-

Compound Addition: this compound at various concentrations is added to the wells.

-

Channel Activation: A NaV channel activator, such as veratridine, is added to induce channel opening and membrane depolarization.

-

Signal Detection: The change in fluorescence intensity is measured by the FLIPR instrument. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

In Vivo Pharmacology and Efficacy

The analgesic effects of this compound have been evaluated in rodent models of pain. A key model utilized is the OD1-induced pain model, which is considered a NaV1.7-mediated pain model.

OD1-Induced Pain Model

The scorpion toxin OD1 is a specific activator of NaV1.7. Intraplantar injection of OD1 in mice induces spontaneous pain behaviors, such as licking and flinching of the paw.

-

Animal Model: Adult male C57BL/6J mice.

-

Induction of Pain: A solution of OD1 is injected into the plantar surface of the hind paw.

-

Drug Administration: this compound is administered either locally (co-injected with OD1) or systemically (intraperitoneal injection).

-

Behavioral Assessment: The number of spontaneous pain behaviors (licking and flinching) is observed and counted over a defined period.

-

Results: this compound has been shown to significantly reduce OD1-induced spontaneous pain behaviors when delivered both locally and systemically.[3]

| Pain Model | Species | Route of Administration | Dose | Outcome | Reference |

| OD1-Induced Spontaneous Pain | Mouse | Intraplantar (local) | 10 µM - 1 mM | Concentration-dependent reversal of pain behaviors | [3] |

| OD1-Induced Spontaneous Pain | Mouse | Intraperitoneal (systemic) | 30 mg/kg | Significant reduction in spontaneous pain behaviors | [3][4] |

| Formalin-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |

| Carrageenan-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |

| Complete Freund's adjuvant (CFA)-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |

| Surgery-induced mechanical allodynia | Mouse | Local injection | Not Specified | Partial reduction in pain behaviors | [1] |

| Surgery-induced mechanical allodynia | Mouse | Systemic | Not Specified | No effect | [1] |

Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models

Signaling Pathways and Experimental Workflows

The development and evaluation of selective NaV1.7 inhibitors like this compound follow a structured preclinical workflow. The mechanism of action is centered on the modulation of the NaV1.7 signaling pathway in nociceptive neurons.

Figure 1: NaV1.7 Signaling Pathway and Inhibition by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Characterization of PF-04856264: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and initial characterization of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a prime therapeutic target for novel analgesics. This compound, an aryl sulfonamide compound developed by Pfizer, emerged from a dedicated effort to identify selective NaV1.7 inhibitors. This document details the pharmacological profile of this compound, including its mechanism of action, in vitro potency and selectivity, and in vivo efficacy in preclinical pain models. Furthermore, it provides detailed methodologies for the key experiments utilized in its characterization and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of NaV1.7 in Nociception

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[2][3] Its critical role in pain signaling has been unequivocally demonstrated through human genetic studies. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain.[4] Conversely, gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder.[1] These findings have established NaV1.7 as a highly promising target for the development of novel analgesics with the potential for a favorable side-effect profile.[3]

Discovery of this compound

This compound was discovered by Pfizer and Icagen as part of a research program focused on identifying selective inhibitors of NaV channels.[5] It is an aryl sulfonamide that was developed to target the voltage sensor domain IV (VSD4) of the NaV1.7 channel.[5][6] This site of interaction allows for state-dependent inhibition, a key characteristic of the compound.[5][6]

Mechanism of Action

This compound is a state-dependent inhibitor of NaV1.7, demonstrating a strong preference for the inactivated state of the channel over the resting state.[5][6] By binding to the activated conformation of the VSD4, it traps the channel in a non-conducting, inactivated state.[5] This mechanism of action contributes to its selectivity and potential for therapeutic intervention in conditions where nociceptors are hyperexcitable.

Below is a diagram illustrating the proposed mechanism of action.

Pharmacological Characterization

The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against a panel of human NaV channel subtypes was assessed using both Fluorometric Imaging Plate Reader (FLIPR) membrane potential assays and automated patch clamp electrophysiology.

Table 1: In Vitro Potency (IC50) of this compound against Human NaV Channels

| NaV Subtype | FLIPR Assay (pIC50 ± SEM) | FLIPR Assay (IC50) | Automated Patch Clamp (IC50) |

| hNaV1.1 | 3.61 ± 0.1 | ~245 µM | - |

| hNaV1.2 | 4.87 ± 0.3 | ~13.5 µM | - |

| hNaV1.3 | - | >300 µM | >10 µM |

| hNaV1.4 | - | >300 µM | - |

| hNaV1.5 | - | >300 µM | >10 µM |

| hNaV1.6 | 3.53 ± 0.1 | ~295 µM | - |

| hNaV1.7 | 6.53 ± 0.1 | ~0.295 µM | 28 nM (inactivated state protocol)[5], 134 nM (open/inactivated state)[6], 2.7 µM (closed/resting state)[6] |

| hNaV1.8 | - | >300 µM | - |

Data compiled from Deuis et al., 2016 and McCormack et al., 2013.[5][6]

This compound demonstrated significant selectivity for hNaV1.7 over other NaV subtypes, with greater than 40-fold selectivity against all other tested subtypes in the FLIPR assay and over 1000-fold selectivity against NaV1.4, NaV1.5, and NaV1.6.[6]

Table 2: In Vitro Potency (IC50) of this compound against NaV1.7 from Different Species

| Species | IC50 (nM) |

| Human | 28 |

| Mouse | 131 |

| Cynomolgus Monkey | 19 |

| Dog | 42 |

| Rat | Low Potency |

Data from MedChemExpress product information, citing McCormack et al., 2013 and Deuis et al., 2016.[7]

In Vivo Efficacy

The analgesic potential of this compound was evaluated in a mouse model of NaV1.7-mediated pain induced by the scorpion toxin OD1. OD1 is a potent activator of NaV1.7.[6]

Table 3: In Vivo Efficacy of this compound in the OD1-Induced Pain Model

| Administration Route | Dose | Effect |

| Intraplantar | 10 µM, 100 µM, 1 mM | Concentration-dependent reversal of spontaneous pain behaviors.[6] |

| Intraperitoneal | 3-30 mg/kg | Significant reduction of spontaneous pain behaviors.[7] |

Data from Deuis et al., 2016 and MedChemExpress product information.[6][7]

Experimental Protocols

FLIPR Membrane Potential Assay

This assay provides a high-throughput method for assessing the activity of compounds on ion channels by measuring changes in cell membrane potential.

Workflow:

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing the desired human NaV channel subtype are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.[8]

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.[9]

-

Dye Loading: The growth medium is removed, and cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for 30-60 minutes at 37°C.[10][11]

-

Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a predetermined period.

-

Channel Activation and Signal Detection: The plate is placed in a FLIPR instrument, and a baseline fluorescence is measured. Veratridine is then added to activate the NaV channels, and the resulting change in fluorescence, indicative of membrane depolarization, is recorded over time.[8] The inhibitory effect of this compound is determined by the reduction in the veratridine-induced fluorescence signal.

Automated Patch Clamp Electrophysiology

Automated patch clamp systems provide a higher throughput alternative to manual patch clamping for detailed electrophysiological characterization of ion channel modulators.

Workflow:

Detailed Methodology:

-

Cell Preparation: CHO or HEK293 cells stably expressing hNaV1.7 are harvested and prepared as a single-cell suspension in an extracellular solution.[12]

-

Solutions:

-

Recording: The cell suspension and solutions are loaded into the automated patch clamp system (e.g., QPatch, Patchliner, or SyncroPatch). The system automatically performs cell capture, sealing, whole-cell formation, and compound application.[12]

-

Voltage Protocols: To assess state-dependence, specific voltage protocols are used. For example:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -100 mV) and briefly depolarized (e.g., to 0 mV for 20 ms) to elicit a current.[6]

-

Inactivated State Inhibition: A prolonged depolarizing pre-pulse (e.g., to -55 mV for 8 seconds) is applied to accumulate channels in the inactivated state before the test pulse.[6]

-

-

Data Analysis: The peak sodium current is measured before and after the application of different concentrations of this compound to determine the IC50 value for each state.

OD1-Induced Pain Model

This in vivo model utilizes the NaV1.7-selective activator OD1 to induce pain behaviors that can be assessed for modulation by analgesic compounds.

Detailed Methodology:

-

Animals: Adult male C57BL/6J mice are used for these experiments.[7]

-

Acclimatization: Mice are acclimatized to the testing environment to minimize stress-induced behavioral changes.

-

OD1 and Compound Administration:

-

Local Administration: A solution containing OD1 (e.g., 300 nM) with or without various concentrations of this compound is injected into the intraplantar surface of the hind paw.[6]

-

Systemic Administration: this compound is administered intraperitoneally, followed by an intraplantar injection of OD1.[6]

-

-

Behavioral Assessment: Immediately following injections, mice are placed in an observation chamber, and spontaneous pain behaviors (e.g., flinching, licking, and lifting of the injected paw) are recorded for a defined period (e.g., 10-15 minutes).[6]

-

Data Analysis: The total time spent exhibiting pain behaviors is quantified and compared between treatment groups.

NaV1.7 Signaling in Nociceptors

NaV1.7 plays a crucial role in the transmission of pain signals from the periphery to the central nervous system.

NaV1.7 channels are highly expressed in the peripheral terminals of nociceptive neurons.[3] Their biophysical properties, including a rapid recovery from inactivation and the ability to produce significant ramp currents in response to slow, small depolarizations, position them as "threshold" channels.[3] They amplify generator potentials produced by noxious stimuli, bringing the neuron to the threshold for firing an action potential.[3] Once an action potential is initiated, it propagates along the axon to the central terminals in the dorsal horn of the spinal cord, leading to the release of neurotransmitters such as glutamate and substance P.[14][15] This, in turn, activates second-order neurons that transmit the pain signal to the brain.

Conclusion and Future Directions

The initial characterization of this compound identified it as a potent and selective, state-dependent inhibitor of NaV1.7. In vitro studies confirmed its selectivity profile, and in vivo experiments demonstrated its analgesic efficacy in a NaV1.7-mediated pain model. These findings provided a strong rationale for the continued investigation of selective NaV1.7 inhibitors as a promising new class of analgesics. An optimized version of this compound, PF-05089771, was subsequently advanced into clinical trials.[5] The journey of this compound and its successors highlights the importance of a thorough preclinical characterization, utilizing a combination of high-throughput screening and detailed electrophysiological and in vivo studies, in the development of novel therapeutics targeting ion channels. Further research into the complex biology of NaV1.7 and its interacting partners will continue to inform the development of the next generation of pain therapies.[16]

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 6. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 14. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PF-04856264 on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. By exploring its mechanism of action, summarizing key quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

This compound is an aryl sulfonamide that functions as a state-dependent inhibitor of the NaV1.7 channel.[1][2] It preferentially binds to the channel when it is in the inactivated state, thereby stabilizing this non-conducting conformation.[1] This mechanism of action makes it a gating modifier, interacting with the voltage sensor in Domain IV of the channel.[1] The state-dependent nature of its binding results in a significantly higher potency for inhibiting channels that are actively engaged in signaling, a characteristic often sought after in therapeutic agents to minimize effects on resting cells.

The primary effect of this compound on neuronal excitability is the reduction of action potential generation and propagation in neurons where NaV1.7 plays a crucial role, such as nociceptive sensory neurons.[3] By selectively inhibiting NaV1.7, this compound can dampen the excitability of these neurons, leading to an analgesic effect.[4]

References

- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]

- 3. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]

- 4. medchemexpress.com [medchemexpress.com]

Exploring the therapeutic potential of PF-04856264 in vitro

An In-Depth Technical Guide to the In Vitro Therapeutic Potential of PF-04856264

Introduction

This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. As a member of the aryl sulfonamide class of compounds, it demonstrates a state-dependent mechanism of action, preferentially targeting the inactivated state of the channel. Human genetic studies have validated NaV1.7 as a critical mediator of pain signaling; loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital insensitivity to pain.[1] This has made the selective inhibition of NaV1.7 a highly sought-after therapeutic strategy for the development of novel analgesics. This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its potency, selectivity, and mechanism of action through a summary of key experimental data and methodologies.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified across various NaV channel subtypes and species using multiple in vitro assays. The data consistently demonstrate high potency for NaV1.7 and significant selectivity over other subtypes.

Table 1: Inhibitory Potency (IC50) of this compound against NaV1.7 from Different Species

| Species | IC50 (nM) | Assay Method | Reference |

| Human | 28 | Not specified | [2] |

| Mouse | 131 | Not specified | [2] |

| Cynomolgus Monkey | 19 | Not specified | [2] |

| Dog | 42 | Not specified | [2] |

Table 2: State-Dependent Inhibition of Human NaV1.7 by this compound

| Channel State | IC50 | Assay Method | Reference |

| Open/Inactivated | 134 nM | Automated Patch Clamping | [3] |

| Closed/Resting | 2.7 µM (2700 nM) | Automated Patch Clamping | [3] |

Note: The approximately 20-fold shift in IC50 highlights the compound's preference for the open/inactivated state.[3]

Table 3: Selectivity Profile of this compound against Human NaV Subtypes

| NaV Subtype | pIC50 (± SEM) | Calculated IC50 | Selectivity vs. hNaV1.7 | Reference |

| hNaV1.7 | 6.53 (± 0.1) | 295 nM | - | [3][4] |

| hNaV1.2 | 4.87 (± 0.3) | 13,490 nM | ~46-fold | [3][4] |

| hNaV1.1 | 3.61 (± 0.1) | 245,470 nM | ~832-fold | [3][4] |

| hNaV1.6 | 3.53 (± 0.1) | 295,120 nM | ~1000-fold | [3][4] |

| hNaV1.3 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |

| hNaV1.4 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |

| hNaV1.5 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |

| hNaV1.8 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The calculated IC50 is derived from the pIC50 value. The discrepancy between the calculated IC50 for hNaV1.7 in this table (295 nM from FLIPR assay) and the value in Table 1 (28 nM) may be due to different assay methodologies.

Mechanism of Action

This compound functions as a gating modifier of the NaV1.7 channel.[3] It exerts its inhibitory effect by binding to the voltage-sensing domain of domain IV (VSD4) of the channel's α-subunit.[5] This interaction preferentially stabilizes the channel in its inactivated state, preventing it from returning to the resting state and subsequently firing another action potential. This state-dependent inhibition is crucial, as it suggests the compound would be more active in neurons that are frequently depolarized, such as those involved in chronic pain states.

Figure 1. Mechanism of action of this compound on NaV1.7 channel states.

Experimental Protocols

The quantitative data presented were generated using established in vitro electrophysiological and fluorescence-based assays.

FLIPR Membrane Potential Assay

This high-throughput fluorescence-based assay was used to determine the potency and selectivity of this compound across a panel of NaV channel subtypes.

-

Cell Lines: Human Embryonic Kidney (HEK) cells heterologously expressing individual human NaV1.1–NaV1.8 subtypes were used.[3][4]

-

Methodology:

-

Cells are plated in microtiter plates and cultured.

-

The cells are loaded with a fluorescent membrane potential-sensitive dye.

-

Varying concentrations of this compound are added to the wells.

-

A channel activator (e.g., veratridine) is added to depolarize the cell membrane, causing an influx of Na+ and a change in membrane potential.

-

The change in fluorescence, corresponding to the change in membrane potential, is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.

-

The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.

-

Concentration-response curves are generated to calculate pIC50 and IC50 values.[3][4]

-

Figure 2. General experimental workflow for the FLIPR membrane potential assay.

Automated Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the interaction between the inhibitor and the channel, particularly for assessing state-dependence.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells heterologously expressing human NaV1.7 were used.[3]

-

Methodology:

-

A single cell is captured, and a high-resistance seal is formed between the cell membrane and the aperture of a planar substrate (the "chip").

-

The membrane patch is ruptured to achieve whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.

-

Specific voltage protocols are applied to isolate different channel states:

-

Resting State Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV), and a short depolarizing pulse (e.g., 20 ms to 0 mV) is applied to elicit a current primarily from channels in the resting state.[3]

-

Inactivated State Protocol: A prolonged conditioning pre-pulse (e.g., 8 seconds at -55 mV) is applied to accumulate channels in the inactivated state before the test pulse.[3]

-

-

This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured under each voltage protocol.

-

IC50 values for each state are determined from the concentration-response data.

-

Figure 3. Workflow for determining state-dependent inhibition via patch-clamp.

Conclusion

The in vitro data for this compound robustly characterize it as a highly potent and selective inhibitor of the NaV1.7 channel. Its mechanism, involving the state-dependent stabilization of the inactivated channel state, is a desirable characteristic for a pain therapeutic, as it implies greater activity in hyperexcitable neurons. The detailed experimental protocols outlined provide a clear basis for the quantitative data and support the compound's potential as a valuable tool for pain research and a candidate for further drug development. However, it is important to note that despite promising preclinical data, an optimized version of this compound, PF-05089771, did not show significant efficacy in clinical trials, a result potentially attributed to high plasma protein binding leading to low free concentrations at the target site.[6] This highlights the challenge of translating in vitro potency into in vivo clinical efficacy.

References

- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain signaling in humans.[1][2] Consequently, Nav1.7 has emerged as a high-priority target for the development of novel analgesics. PF-04856264 is a potent and selective small-molecule inhibitor of Nav1.7 that exhibits a unique mechanism of action, targeting the channel's voltage-sensing machinery. This technical guide provides a comprehensive overview of the interaction between this compound and the Nav1.7 voltage sensor, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Mechanism of Action: A State-Dependent Gating Modifier

This compound is not a simple pore blocker. Instead, it acts as a gating modifier, interacting with the voltage sensor of the Nav1.7 channel.[3] Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of the channel.[3] This state-dependent binding leads to a significant increase in the potency of this compound at depolarized membrane potentials, which are characteristic of actively firing neurons involved in pain signaling.

The specific site of interaction for this compound has been identified as the S1-S4 voltage sensor segment of domain IV of the Nav1.7 channel.[4][5] This interaction is distinct from the binding sites of other known Nav channel modulators, such as local anesthetics and certain toxins.[4][5] Mutagenesis studies have pinpointed key amino acid residues in the extracellular-facing regions of the S2 and S3 transmembrane segments of domain IV as being critical for the binding and selectivity of this class of inhibitors.[4]

Quantitative Data

The potency and selectivity of this compound have been characterized across various Nav channel subtypes and species using electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on Human Nav Channel Subtypes

| Nav Channel Subtype | IC50 (nM) | Assay Type | Reference |

| hNav1.7 | 28 | Patch-clamp | [4][6] |

| hNav1.1 | >10,000 | Patch-clamp | [4] |

| hNav1.2 | >10,000 | Patch-clamp | [4] |

| hNav1.3 | >10,000 | Patch-clamp | [4] |

| hNav1.4 | >10,000 | Patch-clamp | [4] |

| hNav1.5 | >10,000 | Patch-clamp | [4] |

| hNav1.6 | >10,000 | Patch-clamp | [4] |

| hNav1.8 | >10,000 | Patch-clamp | [4] |

Table 2: State-Dependent Inhibition of Human Nav1.7 by this compound

| Channel State | IC50 (nM) | Assay Type | Reference |

| Resting/Closed | 2,700 | Patch-clamp | [3] |

| Open/Inactivated | 134 | Patch-clamp | [3] |

Table 3: Inhibitory Potency (IC50) of this compound on Nav1.7 Orthologs from Different Species

| Species | IC50 (nM) | Assay Type | Reference |

| Human | 28 | Patch-clamp | [6] |

| Mouse | 131 | Patch-clamp | [5][6] |

| Cynomolgus Monkey | 19 | Patch-clamp | [6] |

| Dog | 42 | Patch-clamp | [6] |

| Rat | 4,200 | Patch-clamp | [5] |

Experimental Protocols

The characterization of this compound's interaction with Nav1.7 relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cell Culture and Heterologous Expression of Nav1.7

-

Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for the stable or transient expression of Nav1.7 channels.

-

Transfection: For transient expression, cells are transfected with plasmids encoding the human Nav1.7 alpha subunit (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) using lipid-based transfection reagents. For stable expression, cells are selected using an appropriate antibiotic.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Nav1.7 channels in response to controlled changes in membrane voltage.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Recording Procedure:

-

Cells expressing Nav1.7 are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

Membrane currents are recorded using a patch-clamp amplifier.

-

-

Voltage Protocols:

-

Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a peak inward sodium current. The effect of this compound is measured on this peak current.

-

Inactivated State Inhibition: To assess inhibition of the inactivated state, a longer depolarizing pre-pulse (e.g., to -55 mV for several seconds) is applied to accumulate channels in the inactivated state before the test pulse to 0 mV.

-

FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in membrane potential.

-

Principle: A fluorescent dye that is sensitive to changes in membrane potential is loaded into the cells. Activation of Nav1.7 channels leads to sodium influx, depolarization, and a change in the fluorescence of the dye.

-

Procedure:

-

Cells expressing Nav1.7 are plated in 96- or 384-well microplates.

-

A membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) is loaded into the cells.

-

The plate is placed in the FLIPR instrument.

-

A baseline fluorescence is recorded before the addition of a Nav1.7 activator (e.g., veratridine).

-

This compound at various concentrations is added, and the change in fluorescence in response to the activator is measured. The inhibitory effect of the compound is then quantified.

-

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in the interaction between this compound and Nav1.7.

-

Principle: The DNA sequence of the Nav1.7 plasmid is altered to change a specific amino acid to another. The effect of this mutation on the binding and inhibitory activity of this compound is then assessed using patch-clamp electrophysiology.

-

Procedure (based on QuikChange™ method):

-

Design complementary mutagenic primers containing the desired mutation.

-

Perform PCR using a high-fidelity DNA polymerase with the Nav1.7 plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutation.

-

Digest the parental, non-mutated plasmid template with the DpnI endonuclease, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).

-

Transform the mutated plasmid into competent E. coli for amplification.

-

Isolate the mutated plasmid DNA and verify the mutation by sequencing.

-

Express the mutated Nav1.7 channel in a host cell line (e.g., HEK293) and characterize its sensitivity to this compound using patch-clamp electrophysiology.

-

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

Caption: State-dependent interaction of this compound with Nav1.7.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Caption: Workflow for site-directed mutagenesis and functional analysis.

Conclusion

This compound represents a significant advancement in the development of selective Nav1.7 inhibitors. Its unique mechanism of targeting the voltage sensor in a state-dependent manner provides a compelling strategy for achieving selectivity and therapeutic efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the interaction of small molecules with the Nav1.7 voltage sensor for the treatment of pain. The continued investigation of this and similar compounds holds promise for the development of a new generation of non-opioid analgesics.

References

- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Frontiers | β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. nanion.de [nanion.de]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for PF-04856264 in In Vivo Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04856264 is a potent and selective, state-dependent inhibitor of the voltage-gated sodium channel NaV1.7. Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in congenital insensitivity to pain, making this channel a compelling therapeutic target for analgesic drug development. This compound preferentially binds to the inactivated state of the NaV1.7 channel, thereby modulating neuronal excitability. These application notes provide detailed protocols for evaluating the efficacy of this compound in a relevant in vivo model of NaV1.7-mediated pain and summarize its activity in other common pain models.

Mechanism of Action & Signaling Pathway

This compound selectively inhibits NaV1.7, a key channel in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1] By blocking NaV1.7, this compound reduces the excitability of these sensory neurons. The downstream signaling cascade influenced by NaV1.7 activity is complex and includes the modulation of the MAPK/ERK pathway and the endogenous opioid system. For instance, the absence of NaV1.7 has been shown to result in the upregulation of preproenkephalin (Penk) mRNA, suggesting a link to endogenous opioid signaling.

Figure 1: Simplified signaling pathway of NaV1.7 in nociceptive neurons and the inhibitory action of this compound.

Data Presentation: Efficacy in Preclinical Models

This compound has demonstrated efficacy in a specific NaV1.7-mediated pain model. However, its analgesic effects were not observed in broader inflammatory pain models.

Table 1: Efficacy of this compound in the OD1-Induced Spontaneous Pain Model in Mice

| Administration Route | Doses Tested | Vehicle | Primary Outcome | Result |

| Intraplantar (local) | 10 µM, 100 µM, 1 mM | Saline/BSA | Time spent licking/flinching | Concentration-dependent reversal of spontaneous pain behaviors.[1] |

| Intraperitoneal (systemic) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | Time spent licking/flinching | Significantly reduced spontaneous pain behaviors.[1][3] |

Table 2: Summary of this compound Activity in Other Standard Pain Models in Mice

| Pain Model | Compound Activity | Reference |

| Formalin-Induced Pain | No effect | [4] |

| Carrageenan-Induced Inflammatory Pain | No effect | [4] |

| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | No effect | [4] |

Experimental Workflow

The general workflow for evaluating a compound like this compound in a preclinical pain model involves several key stages, from animal acclimatization to data analysis.

Figure 2: Generalized experimental workflow for in vivo pain model studies.

Experimental Protocols

Protocol 1: OD1-Induced Spontaneous Pain Model

This model is suitable for the rapid in vivo characterization of NaV1.7 inhibitors. The scorpion toxin OD1 enhances NaV1.7 channel activity, inducing spontaneous pain behaviors.[5]

Materials:

-

Male C57BL/6J mice (6-8 weeks old)

-

This compound

-

Scorpion Toxin OD1

-

Vehicle for this compound (Systemic): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]

-

Vehicle for OD1 and local this compound: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA)

-

Injection syringes (e.g., 30-gauge)

-

Observation chambers (clear plexiglass)

Procedure:

-

Animal Acclimatization: Acclimate mice to the testing environment for at least 1 hour before the experiment.

-

Compound Administration (Systemic):

-

Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Allow for a pre-treatment period (typically 30-60 minutes) before OD1 injection.

-

-

Pain Induction and Compound Administration (Local):

-

For local administration, co-inject this compound (e.g., 10 µM, 100 µM, 1 mM) and OD1 (e.g., 10-300 nM).

-

Inject a total volume of 20 µL into the intraplantar (i.pl.) surface of the hind paw.

-

-

Behavioral Observation:

-

Immediately after i.pl. injection, place the mouse in an observation chamber.

-

Record the cumulative time the animal spends licking or flinching the injected paw for a defined period (e.g., 30 minutes).

-

Data Analysis:

-

Compare the time spent in pain-related behaviors between the this compound-treated groups and the vehicle control group.

-

Use appropriate statistical tests (e.g., one-way ANOVA with Dunnett's post-test) to determine significance.

Protocol 2: Formalin-Induced Pain Model

This model produces a biphasic pain response and is used to assess analgesics against acute and inflammatory pain. This compound was found to be ineffective in this model.[4]

Materials:

-

Male Swiss Webster or C57BL/6J mice

-

Formalin solution (e.g., 2.5% in sterile saline)

-

Test compound (this compound) and vehicle

-

Injection syringes and observation chambers

Procedure:

-

Acclimatization: Place mice in observation chambers for at least 30-60 minutes before the test.

-

Compound Administration: Administer this compound or vehicle at a predetermined time before formalin injection.

-

Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

-

Behavioral Scoring:

-

Phase I (Early Phase): Record the time spent licking the injected paw for the first 0-5 minutes post-injection. This phase reflects direct nociceptor activation.

-

Phase II (Late Phase): After a quiescent period, record the licking time again from 15 to 30 minutes post-injection. This phase is associated with inflammatory processes and central sensitization.[2][6]

-

Protocol 3: Carrageenan-Induced Inflammatory Pain

This is a widely used model of acute inflammation characterized by paw edema and hyperalgesia. This compound did not show efficacy in this model.[4]

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (e.g., 1% w/v in sterile saline)

-

Test compound (this compound) and vehicle

-

Plethysmometer or digital calipers for measuring paw volume/thickness

Procedure:

-